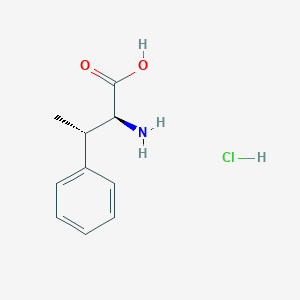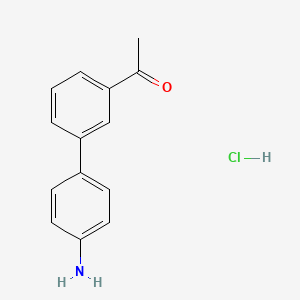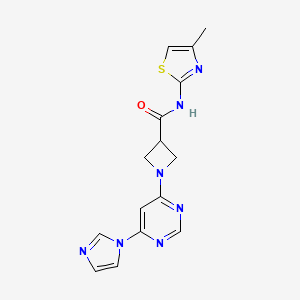![molecular formula C14H15ClN2OS B2488366 N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide CAS No. 1156586-11-6](/img/structure/B2488366.png)
N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide and related compounds involves complex chemical processes, typically starting from basic building blocks and proceeding through various stages of chemical reactions. A common approach includes the formation of acetamide derivatives through reactions involving chloroacetamides and different organic compounds. One study details the synthesis of a related compound, highlighting the stepwise approach and the importance of specific reagents and conditions in obtaining the desired product with high yield and purity (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide is characterized by various spectroscopic and crystallographic techniques. These studies provide detailed insights into the compound's geometry, bond lengths, angles, and overall conformation. For instance, research on similar compounds has utilized X-ray crystallography to determine the crystal structure and highlight key structural features, such as intermolecular interactions and conformational preferences (Boechat et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its acetamide group and aromatic substitution to undergo transformations. These reactions can lead to the formation of new chemical entities with potential biological or material applications. Research in this area often explores the reactivity of the compound under different conditions, aiming to expand its utility in synthesis (Sunder & Maleraju, 2013).
科学的研究の応用
Metabolic Pathways and Bioactivation
Acetochlor, alachlor, butachlor, and metolachlor are chloroacetamide herbicides, with acetochlor and metolachlor producing a metabolite, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), during metabolism in liver microsomes. This study demonstrates the metabolism rates of these herbicides and their metabolites in rat and human liver microsomes, identifying crucial intermediates in the metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Activity
Research on the synthesis of novel thiazolidinone and acetidinone derivatives, including various forms of acetamide compounds, has shown these compounds to exhibit antimicrobial activity against different microorganisms. The structural establishment of these compounds was based on elemental analysis and spectral data (Mistry, Desai, & Intwala, 2009).
Structural Analysis and Characterization
In a study involving the characterization of commercially delivered dye intermediates, it was found that the delivered material was not identical to the commonly used dye intermediate. The investigation led to the identification and synthesis of new compounds, demonstrating the complex nature of synthesizing and characterizing acetamide derivatives (Drabina et al., 2009).
Anti-Inflammatory Activity
Research has been conducted on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which have shown significant anti-inflammatory activity. The study emphasizes the potential of acetamide derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-4-5-11(15)7-13(10)17-14(18)9-16-8-12-3-2-6-19-12/h2-7,16H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHMNXZUPHARLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)


![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

